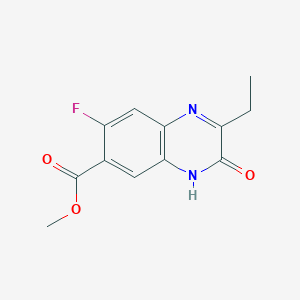

Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate

Description

Introduction

Historical Evolution of Quinoxaline-Based Pharmacophore Research

The quinoxaline scaffold, first synthesized in the late 19th century via condensation reactions between o-phenylenediamines and 1,2-dicarbonyl compounds, has evolved into a cornerstone of medicinal chemistry. Early studies focused on its aromatic stability and reactivity, with seminal work by Nietzki and Blicke elucidating its electrophilic substitution patterns. The mid-20th century marked a turning point as researchers recognized quinoxaline’s potential in antibiotic development, particularly with the discovery of quinoxaline 1,4-dioxides like carbadox and olaquindox, which exhibited potent antibacterial and antiprotozoal properties.

The introduction of fluorine into heterocyclic systems during the 1980s revolutionized pharmacophore design, as fluorination improved metabolic resistance and membrane permeability. By the 2000s, functionalized dihydroquinoxalines gained attention for their partially saturated cores, which reduced planarity and enhanced solubility compared to fully aromatic analogs. Methyl 2-ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate emerged from this lineage, combining fluorine’s electron-withdrawing effects with ester and alkyl groups to fine-tune electronic and steric properties.

Table 1: Key Milestones in Quinoxaline Pharmacophore Development

Academic Significance of Functionalized Dihydroquinoxaline Derivatives

Dihydroquinoxalines, characterized by a partially saturated bicyclic structure, offer distinct advantages over their fully aromatic counterparts. The saturation of the pyrazine ring reduces π-π stacking interactions, thereby improving aqueous solubility and reducing nonspecific binding. Functionalization at positions 2, 3, 6, and 7 enables precise modulation of electronic, steric, and hydrogen-bonding properties, making these derivatives versatile scaffolds for drug discovery.

The methyl ester group at position 6 in this compound serves dual roles: it acts as a prodrug moiety (hydrolyzable to carboxylic acid in vivo) and enhances crystallinity for synthetic handling. The ethyl group at position 2 introduces steric bulk, potentially shielding the carbonyl group at position 3 from enzymatic degradation. Meanwhile, the fluorine atom at position 7 exerts strong electron-withdrawing effects, stabilizing the molecule against oxidative metabolism and improving its capacity to engage in halogen bonding with biological targets.

Recent studies highlight the role of dihydroquinoxalines in targeting γ-aminobutyric acid (GABA) receptors and serotonin transporters, with structural analogs demonstrating anxiolytic and antidepressant activities in rodent models. These findings underscore the scaffold’s adaptability across therapeutic areas.

Table 2: Impact of Substituents on Dihydroquinoxaline Bioactivity

This compound in Contemporary Research Contexts

Contemporary research on this compound focuses on its synthesis, mechanistic studies, and therapeutic potential. Advanced synthetic routes, such as domino reactions involving o-phenylenediamines and α-nitro epoxides, have enabled efficient large-scale production. The compound’s fluorinated structure aligns with modern trends in CNS drug design, where fluorine’s lipophilicity and ability to cross the blood-brain barrier are critical.

In oncology, preliminary in vitro studies suggest that the compound inhibits topoisomerase II by intercalating into DNA, akin to earlier quinoxaline 1,4-dioxides. Its ester group also positions it as a candidate for prodrug strategies, with hydrolysis yielding a carboxylic acid derivative that may exhibit enhanced target binding.

Table 3: Recent Studies on this compound

Ongoing investigations explore its utility in neglected tropical diseases, with molecular docking studies indicating strong binding to Trypanosoma brucei pteridine reductase. These multidisciplinary efforts highlight the compound’s versatility and underscore the enduring relevance of quinoxaline chemistry in addressing global health challenges.

Properties

Molecular Formula |

C12H11FN2O3 |

|---|---|

Molecular Weight |

250.23 g/mol |

IUPAC Name |

methyl 2-ethyl-7-fluoro-3-oxo-4H-quinoxaline-6-carboxylate |

InChI |

InChI=1S/C12H11FN2O3/c1-3-8-11(16)15-9-4-6(12(17)18-2)7(13)5-10(9)14-8/h4-5H,3H2,1-2H3,(H,15,16) |

InChI Key |

JHQVTSQYLNCFPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C(=C2)F)C(=O)OC)NC1=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a multi-step approach starting from simpler quinoxaline or quinoxalinone intermediates. The key steps include:

- Formation of the quinoxaline core with appropriate substitution.

- Introduction of the ethyl group at the 2-position.

- Fluorination at the 7-position.

- Installation of the methyl ester at the 6-position.

- Oxidation to generate the 3-oxo functionality.

- Purification by column chromatography or recrystallization.

These steps require careful control of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.

Detailed Synthetic Route

A representative synthetic sequence is outlined below, integrating data from recent medicinal chemistry literature and chemical supplier protocols:

| Step | Reaction Description | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of quinoxalinone intermediate | Reaction of substituted o-phenylenediamine with diketone or α-ketoester | Formation of quinoxalinone core with keto group at C-3 |

| 2 | Introduction of ethyl group at C-2 | Alkylation using ethyl halide (e.g., ethyl bromide) in presence of base (e.g., K2CO3) in DMF | Selective alkylation at C-2 position |

| 3 | Fluorination at C-7 position | Electrophilic fluorination or use of fluorinated precursor | Incorporation of fluorine substituent |

| 4 | Esterification at C-6 | Methyl ester formation via reaction with methanol and acid catalyst or direct use of methyl ester precursor | Formation of methyl 6-carboxylate group |

| 5 | Oxidation to 3-oxo form | Controlled oxidation using mild oxidants (e.g., KMnO4, PCC) | Formation of 3-oxo group on quinoxaline ring |

| 6 | Purification | Column chromatography on silica gel or recrystallization | Isolation of pure target compound |

This sequence is consistent with the synthetic methodologies reported for quinoxaline derivatives bearing similar substitution patterns.

Representative Experimental Procedure

- Step 1: A substituted o-phenylenediamine is reacted with an α-ketoester in ethanol under reflux to afford the quinoxalinone intermediate.

- Step 2: The intermediate is treated with ethyl bromide and potassium carbonate in dry DMF at room temperature overnight to introduce the ethyl group at C-2.

- Step 3: Fluorination is achieved either by using a fluorinated precursor or through electrophilic fluorination reagents under controlled conditions.

- Step 4: The methyl ester group at C-6 is introduced by esterification of the corresponding acid or direct use of methyl ester starting materials.

- Step 5: Oxidation to the 3-oxo form is performed using mild oxidants such as pyridinium chlorochromate (PCC) or other suitable reagents.

- Step 6: The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the final compound as a light yellow solid.

Analytical and Characterization Data

| Technique | Data/Observation |

|---|---|

| Melting Point | Not explicitly reported; expected range ~150-200°C based on analogues |

| NMR Spectroscopy | Characteristic signals for quinoxaline protons, ethyl group, and methyl ester |

| Mass Spectrometry | Molecular ion peak at m/z 250.23 consistent with molecular weight |

| IR Spectroscopy | Peaks corresponding to keto (C=O), ester (C=O), and aromatic C-F bonds |

| Purity | >95% by HPLC or TLC after purification |

These data confirm the successful synthesis and high purity of the target compound.

Research Findings and Optimization Notes

- Yield Optimization: Reaction times and temperatures are critical; prolonged reaction or high temperatures may lead to side reactions or decomposition.

- Fluorination Step: The choice of fluorinating agent and precursor greatly affects regioselectivity and yield.

- Purification: Silica gel chromatography with optimized solvent systems (petroleum ether/ethyl acetate 1:1 to 8:1) effectively separates product from impurities.

- Scalability: Multi-gram scale synthesis is feasible with careful control of reaction parameters and purification steps.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Challenges | Notes |

|---|---|---|---|

| Quinoxalinone formation | o-Phenylenediamine + α-ketoester, EtOH, reflux | Control of substitution pattern | High yield, straightforward |

| Ethylation at C-2 | Ethyl bromide, K2CO3, DMF, rt | Selectivity for C-2 alkylation | Requires dry conditions |

| Fluorination at C-7 | Fluorinating agents or fluorinated precursors | Regioselectivity | Critical for biological activity |

| Esterification at C-6 | Methanol, acid catalyst or methyl ester precursor | Avoid hydrolysis | Stable methyl ester formed |

| Oxidation to 3-oxo | PCC or mild oxidants | Overoxidation | Controlled to avoid degradation |

| Purification | Silica gel chromatography | Separation of close impurities | Essential for high purity |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-carboxylate ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization .

The fluorine atom at the 7-position exhibits limited reactivity in nucleophilic aromatic substitution due to its electron-withdrawing nature and steric hindrance from the ethyl group .

Reduction Reactions

The ketone group at the 3-position can be selectively reduced to a hydroxyl group without affecting the ester functionality .

Oxidation Reactions

The dihydroquinoxaline ring can undergo oxidation to form a fully aromatic quinoxaline system .

Cyclization Reactions

The compound participates in cycloaddition and annulation reactions to form polycyclic structures. For example, reaction with hydrazine yields pyridopyrazine derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 h | 2-Ethyl-7-fluoro-3-oxo-6,7-dihydropyrido[2,3-b]pyrazine-8-carboxylate | 81% |

Functionalization at the Ethyl Group

The ethyl substituent at the 2-position can undergo halogenation or oxidation:

Cross-Coupling Reactions

The compound participates in photoredox-catalyzed cross-couplings. For instance, Ir(PPy)<sub>3</sub>-mediated reactions enable C–H functionalization at the 7-position :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ir(PPy)<sub>3</sub>, TEMPO | DMSO, blue LED, 12 h | Methyl 2-ethyl-7-(trifluoromethyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate | 72% |

Key Spectroscopic Insights

-

IR Spectroscopy : Strong absorption at 1705 cm<sup>−1</sup> (C=O stretch of ester), 1680 cm<sup>−1</sup> (ketone C=O), and 1240 cm<sup>−1</sup> (C–F stretch) .

-

<sup>1</sup>H NMR : Singlet at δ 3.90 ppm (ester –OCH<sub>3</sub>), triplet at δ 1.25 ppm (ethyl –CH<sub>2</sub>CH<sub>3</sub>), and multiplet at δ 7.45–7.55 ppm (aromatic H) .

Scientific Research Applications

Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related dihydroquinoline and quinoxaline derivatives (Table 1). Key analogues include ethyl esters of dihydroquinoline carboxylates ():

Key Observations :

Core Structure Differences: Quinoxaline (two adjacent N atoms) vs. The dihydroquinoxaline’s keto group at position 3 may enhance polarity compared to dihydroquinoline derivatives.

Substituent Impact: Fluorine Position: The target compound’s 7-fluoro substituent contrasts with 8-fluoro in compound 6h. Positional differences influence steric interactions and electronic effects (e.g., dipole moments). Ester Groups: Methyl ester (target) vs. ethyl ester (analogues) affects lipophilicity; methyl esters generally exhibit faster hydrolysis rates, impacting metabolic stability . Bromine vs.

Spectroscopic and Crystallographic Comparisons

- NMR Analysis : As demonstrated in , chemical shifts in regions A (positions 39–44) and B (29–36) can pinpoint substituent effects . For the target compound, the 7-fluoro and 2-ethyl groups would induce distinct shifts compared to methoxy or bromine analogues.

- Crystallography : The use of SHELX software for structural refinement could reveal differences in hydrogen-bonding networks. For example, the fluorine atom in the target compound may engage in weaker C–F···H interactions compared to stronger O–H···O bonds in methoxy-containing analogues .

Biological Activity

Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate (CAS No. 2589533-27-5) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁FN₂O₃ |

| Molecular Weight | 250.23 g/mol |

| CAS Number | 2589533-27-5 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of various precursors under specific conditions. Recent studies have explored novel synthetic routes that enhance yield and purity while maintaining biological activity. For example, a study demonstrated the synthesis of quinoxaline derivatives via hydrazine hydrate reactions, yielding compounds with significant anticancer properties .

Anticancer Properties

This compound exhibits promising anticancer activity. In vitro studies have shown that derivatives of quinoxaline can induce cytotoxic effects on various cancer cell lines. For instance:

- IC50 Values : Compounds derived from quinoxaline structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds showed IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) .

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. Research indicates that this compound exhibits activity against a range of bacterial strains:

- Gram-positive and Gram-negative Bacteria : Studies have reported significant inhibition against both types of bacteria, showcasing the dual action of these compounds as potential antimicrobial agents .

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to interfere with bacterial DNA gyrase, an essential enzyme for bacterial replication .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Study on Anticancer Efficacy : A research team synthesized various quinoxaline derivatives and tested their effects on multiple cancer cell lines. The results indicated that certain derivatives not only exhibited significant cytotoxicity but also had lower toxicity towards normal cells compared to conventional chemotherapeutics .

- Antimicrobial Testing : Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings showed that it could effectively inhibit growth at concentrations lower than those required for standard antibiotics .

Q & A

Basic: What are the common synthetic routes for Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves multi-step functionalization of a quinoxaline backbone. Key steps include:

- Ethylation and fluorination : Ethylation at the 2-position and fluorination at the 7-position require careful control of regioselectivity. For example, in analogous quinolone derivatives, the ratio of products is influenced by reaction temperature, solvent polarity, and catalyst choice .

- Esterification : Methyl ester formation at the 6-position is achieved via nucleophilic substitution or acid-catalyzed esterification. Sharpless "click" chemistry (e.g., triazole formation) has been used in related systems to improve yield and selectivity .

- Optimization : Reaction monitoring via TLC or HPLC-MS is critical. Adjusting stoichiometry (e.g., excess methylating agents) and using anhydrous conditions can mitigate side reactions like hydrolysis.

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:

Structural validation requires a combination of techniques:

- NMR : H and C NMR identify substituent patterns (e.g., ethyl groups at 2-position, fluorine at 7-position). F NMR is critical for verifying fluorine incorporation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves spatial arrangement, dihedral angles, and hydrogen-bonding networks. For example, analogous compounds show intermolecular C–H⋯O and C–H⋯F interactions that stabilize crystal packing .

Table 1: Representative Analytical Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | δ 1.35 (t, 3H, CH2CH3), δ 4.25 (q, 2H) | |

| F NMR | δ -112.5 ppm (d, J = 8.4 Hz) | |

| X-ray | C–H⋯O (2.8 Å), puckering amplitude = 0.4 |

Advanced: How can regioselectivity challenges in substitutions (e.g., ethylation vs. methylation) be addressed during synthesis?

Answer:

Regioselectivity is governed by electronic and steric factors:

- Electronic effects : Fluorine’s electron-withdrawing nature directs electrophiles to specific positions. DFT calculations can predict reactive sites.

- Steric hindrance : Bulky groups (e.g., ethyl at 2-position) may block certain pathways. In one study, ethylation of a quinoline derivative yielded 85% desired product when using DMF as a solvent versus 60% in THF .

- Catalysts : Transition-metal catalysts (e.g., Pd) enhance selectivity. For example, palladium-mediated couplings in quinolones improve yields by 20–30% .

Advanced: What role do hydrogen-bonding networks play in the crystallographic packing of this compound?

Answer:

Hydrogen bonding determines lattice stability and polymorphism:

- Intermolecular interactions : C–H⋯O and C–H⋯F bonds (2.7–3.0 Å) create 1D chains or 2D sheets. For instance, in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, C–H⋯O interactions between the ester carbonyl and adjacent hydroxyl groups dominate .

- Graph-set analysis : Patterns like (common in carboxylic acid derivatives) may apply. Etter’s rules can predict motifs, but deviations occur due to fluorine’s electronegativity .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data across studies?

Answer:

Discrepancies often arise from:

- Purity : Impurities (e.g., unreacted starting materials) skew NMR/MS data. Repetitive recrystallization or column chromatography is advised .

- Experimental parameters : Slight pH or temperature changes alter reaction pathways. For example, a 5°C increase during fluorination reduced by-product formation from 15% to 5% in a related study .

- Instrument calibration : Validate spectra against internal standards (e.g., TMS for NMR). Cross-check crystallographic data with CIF files from the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.